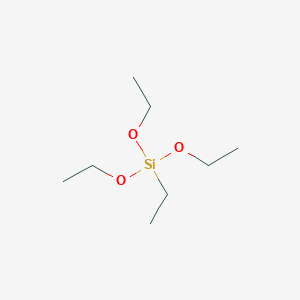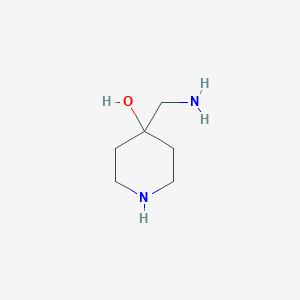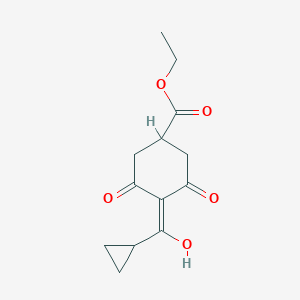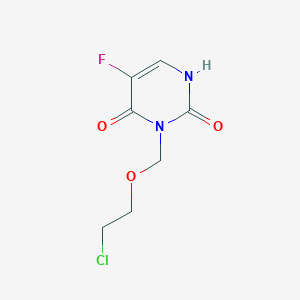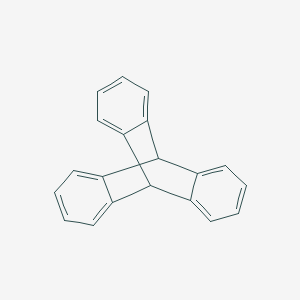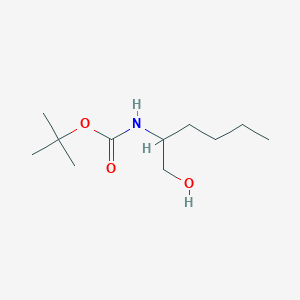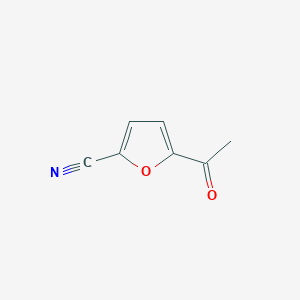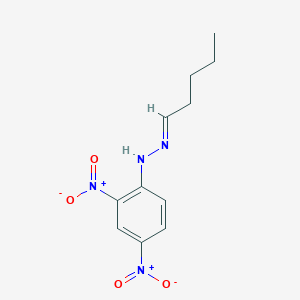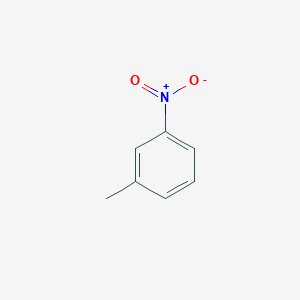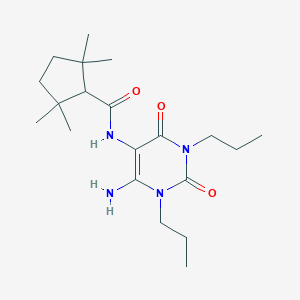
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- is a complex organic compound with significant applications in various scientific fields. It is known for its role as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry.
準備方法
The synthesis of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- involves multiple steps. One common synthetic route includes the reaction of cyclopentanecarboxylic acid with appropriate amines and pyrimidine derivatives under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme interactions and protein binding.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of receptor antagonists.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- can be compared with other similar compounds, such as:
- N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
- 8-Cyclopentyl-1,3-dipropylxanthine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- lies in its specific interactions with molecular targets and its role as an intermediate in the synthesis of receptor antagonists .
特性
CAS番号 |
139348-58-6 |
|---|---|
分子式 |
C20H34N4O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25) |
InChIキー |
MZXZUNFTSSFJBQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
正規SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
同義語 |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



